

stability and degradation of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-Iodo-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B1330906

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Technical Support Center: 4-Iodo-1,3,5-trimethyl-1H-pyrazole

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of **4-Iodo-1,3,5-trimethyl-1H-pyrazole**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **4-Iodo-1,3,5-trimethyl-1H-pyrazole**?

To ensure the long-term stability and purity of **4-Iodo-1,3,5-trimethyl-1H-pyrazole**, it is recommended to store the solid compound in a tightly sealed container, protected from light, in a cool and dry environment.^[1] For extended storage periods, refrigeration at 2-8 °C is advisable.^[1]

Q2: How stable is **4-Iodo-1,3,5-trimethyl-1H-pyrazole** under typical laboratory conditions?

4-Iodo-1,3,5-trimethyl-1H-pyrazole is generally stable under ambient laboratory conditions.^[2] However, prolonged exposure to light and elevated temperatures should be avoided to prevent potential degradation.^{[1][2]}

Q3: What are the primary degradation pathways for **4-Iodo-1,3,5-trimethyl-1H-pyrazole**?

While specific degradation pathways for **4-Iodo-1,3,5-trimethyl-1H-pyrazole** are not extensively documented, based on the chemistry of related iodinated pyrazoles, the following are potential degradation routes:

- **Photodegradation:** The carbon-iodine (C-I) bond in aryl iodides can be susceptible to cleavage upon exposure to light, particularly UV radiation.^[1] This can lead to the formation of de-iodinated impurities.
- **Thermal Degradation:** Although many pyrazole derivatives exhibit high thermal stability, decomposition can occur at elevated temperatures.^{[3][4]} For instance, 4-iodopyrazole has been observed to decompose at temperatures above 160 °C.^[2]
- **Hydrolysis:** While the pyrazole ring is generally stable, some pyrazole derivatives, particularly those with ester functionalities, can undergo hydrolysis under acidic or basic conditions.^{[5][6][7][8]} Although **4-Iodo-1,3,5-trimethyl-1H-pyrazole** lacks such groups, the possibility of hydrolysis under extreme pH conditions should be considered.
- **Oxidation:** The pyrazole ring is relatively resistant to oxidation, but strong oxidizing agents may lead to degradation or side reactions, such as further iodination.^{[2][8]}

Q4: Is 4-Iodo-1,3,5-trimethyl-1H-pyrazole compatible with common solvents?

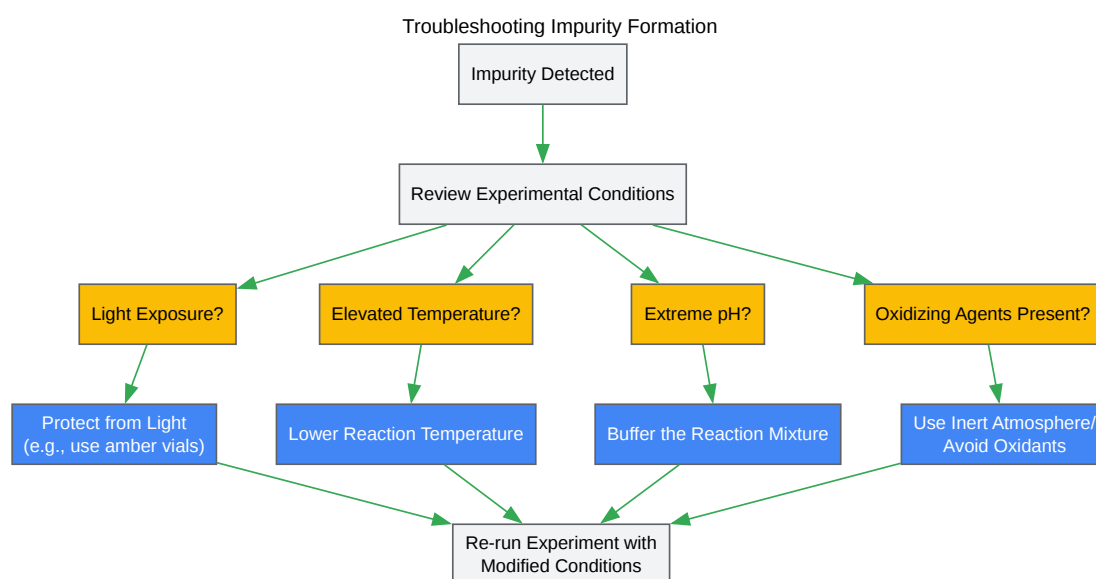
Based on the general stability of iodinated pyrazoles, the following can be inferred about solvent compatibility:

- **High Stability:** Aprotic, non-polar solvents like hexane, toluene, and dichloromethane are likely to be suitable for short-term experiments, provided they are of high purity.^[1]
- **Moderate Stability:** Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can be used, but their purity is critical to prevent degradation over long-term storage.^[1]
- **Lower Stability:** Protic solvents like methanol, ethanol, and water may lead to lower stability due to the potential for solvolysis or facilitation of de-iodination.^[1] The stability in these solvents should be experimentally verified for the specific application.

Troubleshooting Guides

Issue 1: Appearance of an unknown impurity in the NMR or LC-MS spectrum after an experiment.

This could be a result of degradation. The following workflow can help identify the cause.



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Caption: Workflow for troubleshooting unexpected impurity formation.

Issue 2: Low yield or incomplete reaction in a cross-coupling reaction.

While **4-Iodo-1,3,5-trimethyl-1H-pyrazole** is a versatile substrate for cross-coupling reactions, low yields can be encountered.[9]

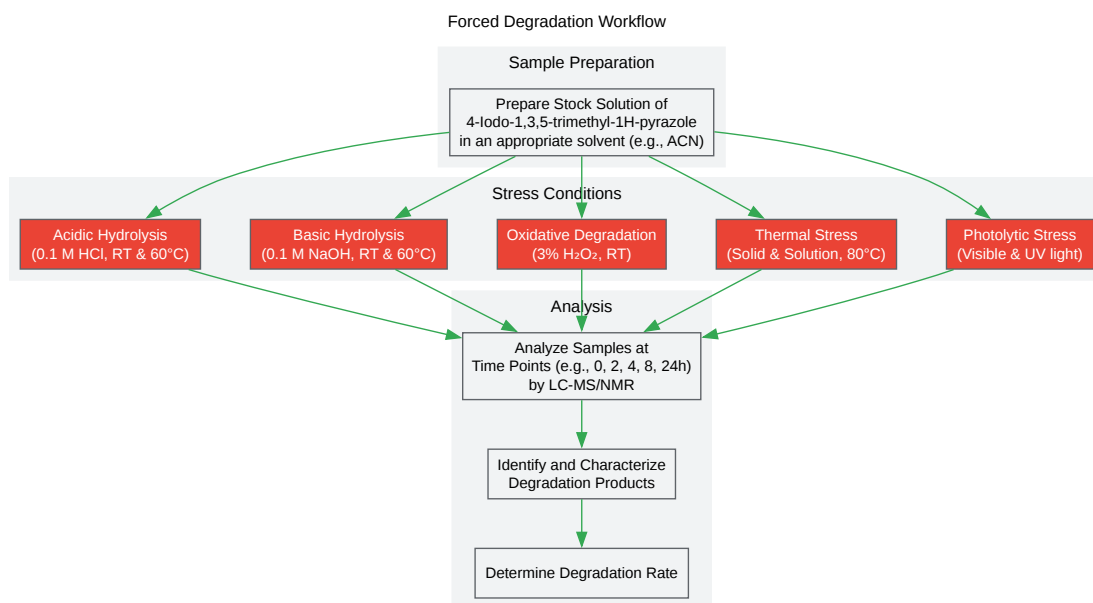
Potential Causes and Solutions:

Potential Cause	Recommended Solution
Catalyst Inactivation	Ensure inert atmosphere conditions to prevent catalyst oxidation. Consider using a different palladium catalyst or ligand.
Sub-optimal Base	The choice of base is crucial. Screen different bases (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) to find the optimal conditions for your specific reaction.[2]
Low Reaction Temperature	While high temperatures can cause degradation, some cross-coupling reactions require sufficient thermal energy. Gradually increase the temperature while monitoring for decomposition.
Dehalogenation Side Reaction	The C-I bond can sometimes be reduced, leading to the de-iodinated pyrazole. This can be more prevalent in Suzuki-Miyaura couplings. [10] Using milder reaction conditions or a different catalyst system may mitigate this.
Poor Solubility	Ensure that all reaction components are fully dissolved in the chosen solvent system.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify the potential degradation pathways and the intrinsic stability of a molecule. The following is a general protocol based on ICH guidelines.[8]



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Caption: General workflow for a forced degradation study.

Methodology:

- Stock Solution Preparation: Prepare a stock solution of **4-Iodo-1,3,5-trimethyl-1H-pyrazole** of known concentration in a suitable solvent (e.g., acetonitrile).

- Stress Conditions:
 - Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C).
 - Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep one set at room temperature and another at an elevated temperature.
 - Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature.
 - Thermal Stress: Subject the solid compound and a solution to elevated temperatures (e.g., 80°C) in a calibrated oven.
 - Photolytic Stress: Expose the solution to a combination of visible and UV light in a photostability chamber.
- Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours).
- Analysis: Analyze the samples using a stability-indicating method, such as LC-MS, to separate and quantify the parent compound and any degradation products. NMR spectroscopy can be used to identify the structure of significant degradants.

Quantitative Data Summary

As specific quantitative stability data for **4-Iodo-1,3,5-trimethyl-1H-pyrazole** is not readily available in the literature, the following table provides a template for summarizing data from a forced degradation study.

Stress Condition	Temperature	Time (hours)	Parent Compound Remaining (%)	Major Degradation Product(s)
0.1 M HCl	Room Temp.	24		
0.1 M HCl	60 °C	24		
0.1 M NaOH	Room Temp.	24		
0.1 M NaOH	60 °C	24		
3% H ₂ O ₂	Room Temp.	24		
Thermal (Solid)	80 °C	24		
Thermal (Solution)	80 °C	24		
Photolytic	Ambient	24		

This template allows for a clear and structured presentation of stability data, facilitating easy comparison across different stress conditions.

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